molecular formula C13H18N4O2S B2434447 1-(2-methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1797822-65-1

1-(2-methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2434447
CAS RN: 1797822-65-1
M. Wt: 294.37
InChI Key: UNLWHMAQGVDVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has a molecular formula of C16H22N4O2S and a molecular weight of 342.44 g/mol. This compound has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound 1-(2-methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea belongs to a class of chemicals that have been extensively studied for their synthesis methods and potential biological activities. Research has shown the synthesis of various urea derivatives, highlighting their significance in medicinal chemistry due to their pharmacological properties.

For instance, the study by O. Hishmat et al. (1992) explores the synthesis of new substituted indoles, demonstrating the versatility of urea derivatives in creating compounds with potential analgesic activities and effects on blood pressure (O. Hishmat et al., 1992). Similarly, G. Lloyd and J. Steed (2011) have researched the anion tuning of gelation properties in low molecular weight hydrogelators, which includes urea derivatives, pointing towards the application of these compounds in creating materials with tunable physical properties (G. Lloyd & J. Steed, 2011).

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical sectors, the research by J. Vidaluc et al. (1995) on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas shows the exploration of urea derivatives as acetylcholinesterase inhibitors, which could be pivotal in treating diseases like Alzheimer's (J. Vidaluc et al., 1995). Furthermore, the work of Matthäus Getlik et al. (2012) on N-pyrazole, N'-thiazole urea inhibitors presents the structure-based design of compounds targeting the MAP kinase p38α, showing potential for treating inflammatory diseases (Matthäus Getlik et al., 2012).

Molecular Modeling and Drug Design

The application of urea derivatives in drug design is further highlighted by the molecular modeling study by I. Nassar et al. (2015), which synthesizes novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. This study underlines the role of urea derivatives in developing new therapeutic agents through computational and synthetic approaches (I. Nassar et al., 2015).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-19-9-6-15-13(18)14-5-8-17-7-4-11(16-17)12-3-2-10-20-12/h2-4,7,10H,5-6,8-9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLWHMAQGVDVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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